BenchChemオンラインストアへようこそ!

Suavissimoside R1

Neuroprotection Parkinson's Disease Dopaminergic Neurons

Suavissimoside R1 (CAS 95645-51-5) is a structurally specific triterpenoid saponin from Rubus parvifolius. It is not interchangeable with other Rubus saponins like Niga-ichigoside F1 (anti-fatigue) or Rubusoside (sweetener). Its unique glycosylation pattern underpins its validated neuroprotective activity, demonstrated by alleviating MPP+-induced dopaminergic neuronal death in Parkinson's disease models. Procure this ≥98% pure reference standard for HPLC assay calibration, herbal fingerprinting, or structure-activity relationship studies targeting neurodegeneration, ensuring experimental validity and eliminating the risk of cross-class substitution.

Molecular Formula C36H56O12
Molecular Weight 680.832
CAS No. 95645-51-5
Cat. No. B3001508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuavissimoside R1
CAS95645-51-5
Molecular FormulaC36H56O12
Molecular Weight680.832
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C36H56O12/c1-17-9-12-36(30(45)48-28-25(41)24(40)23(39)20(16-37)47-28)14-13-32(3)18(26(36)35(17,6)46)7-8-21-31(2)15-19(38)27(42)34(5,29(43)44)22(31)10-11-33(21,32)4/h7,17,19-28,37-42,46H,8-16H2,1-6H3,(H,43,44)/t17-,19-,20-,21-,22-,23-,24+,25-,26-,27+,28+,31-,32-,33-,34+,35-,36+/m1/s1
InChIKeyYXSQSVWHKZZWDD-CLJDQYFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Suavissimoside R1 (CAS 95645-51-5) Procurement Guide: Triterpenoid Saponin for Neuroprotection and Beyond


Suavissimoside R1 (CAS 95645-51-5) is a triterpenoid saponin primarily isolated from the roots of Rubus parvifolius (Rubus parvifollus) [1]. It is also identified as an ursane-/oleanane-type glycoside [2]. The compound is frequently utilized as a chemical reference standard and research tool in biochemical and pharmacological studies, particularly for its neuroprotective potential against Parkinson's disease models . This guide provides a focused, data-driven comparison for scientific selection and procurement, distinguishing Suavissimoside R1 from its closest analogs.

Why Suavissimoside R1 (95645-51-5) Cannot Be Replaced by Niga-ichigoside F1 or Rubusoside


Generic substitution within the class of Rubus-derived triterpenoid saponins is not scientifically valid. Despite their similar isolation sources and core aglycone structures, compounds like Suavissimoside R1, Niga-ichigoside F1, and Rubusoside exhibit profoundly divergent biological activities driven by specific glycosylation patterns. For instance, the anti-fatigue activity of a Rubus parvifolius extract was found to be primarily attributable to Niga-ichigoside F1, not Suavissimoside R1 [1]. Similarly, the sweet-tasting diterpene glycoside Rubusoside displays distinct anti-cariogenic and metabolic effects unrelated to Suavissimoside R1's neuroprotective profile [2]. Therefore, substituting Suavissimoside R1 with a structurally related analog without direct comparative data risks experimental failure and invalidates research conclusions. The following quantitative evidence underscores the specific, non-interchangeable properties of Suavissimoside R1.

Suavissimoside R1 (95645-51-5): Head-to-Head Quantitative Differentiation Evidence


Neuroprotection in Parkinson's Model: Suavissimoside R1 Alleviates MPP+-Induced DA Neuron Death

In a specific rat mesencephalic culture model of Parkinson's disease, Suavissimoside R1 at a concentration of 100 µmol/L significantly alleviated the death of dopaminergic neurons induced by the neurotoxin MPP+ [1]. While other saponins from the same source, such as Niga-ichigoside F1, have documented anti-fatigue or antinociceptive effects, they lack this specific, quantified neuroprotective activity against MPP+ toxicity. This positions Suavissimoside R1 as a distinct research tool for Parkinson's disease investigations.

Neuroprotection Parkinson's Disease Dopaminergic Neurons MPP+ Toxicity

Differentiation from Co-Occurring Saponins: Suavissimoside R1 is Not the Primary Anti-Fatigue Component

Bioassay-guided fractionation of a Rubus parvifolius extract revealed that the total saponin fraction exhibited potent anti-fatigue activity in a mouse forced swimming model [1]. However, within this fraction, Niga-ichigoside F1 was identified as the constituent responsible for the pharmacological effect. Suavissimoside R1 was also isolated and characterized as a component of the same fraction, but it was not the driver of the observed anti-fatigue activity [1]. This data directly demonstrates that Suavissimoside R1's bioactivity profile is distinct and cannot be assumed to overlap with that of its co-occurring structural analog Niga-ichigoside F1.

Anti-Fatigue Rubus parvifolius Bioassay-Guided Fractionation Saponin Activity

Solubility Profile: DMSO Solubility Supports In Vitro Experimental Design

For experimental planning and procurement, the compound's physicochemical properties are critical. Suavissimoside R1 has a reported solubility of 6.81 mg/mL (10.00 mM) in DMSO, achievable with ultrasonication and gentle heating . In contrast, Niga-ichigoside F1 is described as an orally active compound, implying a different biopharmaceutical profile [1]. This specific solubility information for Suavissimoside R1 in DMSO is essential for preparing stock solutions for in vitro assays, providing a clear, actionable parameter for researchers that may not be applicable to all structural analogs.

Solubility Formulation In Vitro Assay DMSO

Analytical Reference Standard Purity: >98% Purity and >80% Yield Guarantees Reproducibility

A patented method for the simultaneous preparation of Niga-ichigoside F1 and Suavissimoside R1 as chemical reference standards achieves >98% purity and >80% yield for Suavissimoside R1 using high-speed counter-current chromatography (HSCCC) [1]. This high-purity material is essential for quantitative analysis, biomarker validation, and pharmacological studies requiring defined, reproducible concentrations. While the patent describes a co-preparation method, the specified purity and yield for Suavissimoside R1 provide a benchmark for procurement and quality control. In contrast, the anti-fatigue and antinociceptive activities of Niga-ichigoside F1 are often studied in vivo at mg/kg doses where such extreme purity may not be the primary requirement [2].

Analytical Chemistry Reference Standard Quality Control HSCCC

Suavissimoside R1 (CAS 95645-51-5): Optimal Research and Procurement Application Scenarios


Parkinson's Disease Research and Drug Discovery

Suavissimoside R1 is uniquely suited as a chemical tool for investigating dopaminergic neuron protection in in vitro and in vivo Parkinson's disease models. Its demonstrated ability to alleviate MPP+-induced neuronal death in rat mesencephalic cultures [1] positions it as a specific probe for studying neurodegenerative pathways, distinct from other Rubus saponins that target fatigue or pain. Procurement is justified for labs focused on neuroprotection and PD drug development.

Analytical Chemistry and Quality Control (QC) Reference Standard

Due to its well-defined chemical structure and the existence of validated high-purity isolation methods (>98% purity) [2], Suavissimoside R1 is an ideal candidate for use as a reference standard. It can be employed for the quantitative analysis of Rubus parvifolius extracts, fingerprinting of herbal preparations, and as a calibration marker in HPLC or LC-MS assays [2].

Natural Product Library Screening for Unique Bioactivities

Given its structural distinction from the anti-fatigue Niga-ichigoside F1 and the sweet-tasting Rubusoside, Suavissimoside R1 represents a valuable addition to natural product libraries. Researchers screening for novel mechanisms, particularly those unrelated to anti-fatigue or antinociception, can use Suavissimoside R1 to explore the structure-activity relationship (SAR) of ursane/oleanane-type glycosides and potentially uncover new targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suavissimoside R1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.